[Bis(2-methoxyphenyl)methyl](phenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methoxyphenyl)methylphosphanium bromide is an organophosphorus compound that features a phosphonium center bonded to three aryl groups and one bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyphenyl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with 2-methoxybenzyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for Bis(2-methoxyphenyl)methylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyphenyl)methylphosphanium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation Reactions: The phosphonium center can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Various phosphonium salts with different substituents.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Phosphines.
Scientific Research Applications
Bis(2-methoxyphenyl)methylphosphanium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other organophosphorus compounds
Mechanism of Action
The mechanism of action of Bis(2-methoxyphenyl)methylphosphanium bromide involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved may include modulation of enzyme activity, disruption of cellular processes, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine with three phenyl groups.
Tetraphenylphosphonium Bromide: A phosphonium salt with four phenyl groups.
Bis(2-methoxyphenyl)methylphosphanium Chloride: Similar structure but with a chloride ion instead of bromide.
Uniqueness
Bis(2-methoxyphenyl)methylphosphanium bromide is unique due to the presence of the 2-methoxyphenyl groups, which can influence its reactivity and interaction with other molecules.
Properties
CAS No. |
61259-98-1 |
---|---|
Molecular Formula |
C21H22BrO2P |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
bis(2-methoxyphenyl)methyl-phenylphosphanium;bromide |
InChI |
InChI=1S/C21H21O2P.BrH/c1-22-19-14-8-6-12-17(19)21(24-16-10-4-3-5-11-16)18-13-7-9-15-20(18)23-2;/h3-15,21,24H,1-2H3;1H |
InChI Key |
RXUHZFACZWRSBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2OC)[PH2+]C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.